![molecular formula C14H15N3O4 B2757179 ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate CAS No. 942001-36-7](/img/structure/B2757179.png)

ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

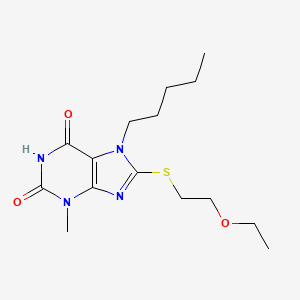

The compound “ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate” belongs to the class of pyrido[1,2-a]pyrimidines . Pyrido[1,2-a]pyrimidines are known for their versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . The synthesis involved the use of metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, molecular docking studies of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives showed that the designed compounds bind into the active site of integrase (IN), a protein essential for HIV-1 replication .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. An example is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which was used to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-(4-Chlorophenyl)-4,5-dimethyl-6-phenylpyrido[2,3-d]-pyrimidin-7(8 H)-one was found to be a pale yellow solid with a melting point of 283–285°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate is a compound that finds its applications in the synthesis of various heterocyclic compounds due to its reactivity and functional groups. For instance, studies have demonstrated its utility in generating novel heterocyclic structures with potential biological activities. A notable application includes its role in the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, which were further evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, its derivates have been synthesized as antimicrobial agents, showing significant antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Structural and Spectral Analysis

The compound also plays a critical role in the study of structural and spectral analysis of heterocyclic compounds. For instance, the reaction of ethyl phenylpropiolate with several 2-aminopyridines afforded corresponding 2H-pyrido[1,2-a] pyrimidin-2-ones, with their nuclear magnetic resonance (NMR) spectra analysis providing insights into their structural identification (Al-Jallo & At-Biaty, 1978).

Biological Evaluation

This compound derivatives have been explored for biological activities, with some compounds synthesized from this backbone demonstrating anticancer and anti-5-lipoxygenase activities. Such investigations highlight the compound's significance in medicinal chemistry for developing potential therapeutic agents (Rahmouni et al., 2016).

Crystallography and Molecular Interactions

The compound and its derivatives have been subject to crystallographic studies to understand their molecular interactions and structural conformations. For instance, research on hydrogen-bonded ribbons in certain derivatives of this compound shed light on how highly-substituted pyrimidine rings can be distorted from planarity and reveal the significant differences in supramolecular aggregation between similar compounds (Trilleras et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of similar compounds involve the development of new hits for the treatment of HIV-1. The 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were found to have moderate inhibitory properties against HIV-1, suggesting their potential as a basis for the development of new anti-HIV-1 agents .

Eigenschaften

IUPAC Name |

ethyl 2-[(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-4-21-14(20)12(18)16-11-9(3)15-10-6-5-8(2)7-17(10)13(11)19/h5-7H,4H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPPMPXPELLRSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2757111.png)

![3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2757115.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2757117.png)